molecular formula C17H17BrN2O5S B2581865 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate CAS No. 1100757-01-4

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate

Cat. No. B2581865
CAS RN: 1100757-01-4
M. Wt: 441.3
InChI Key: ZDAGFGFLWFXCMT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MBSA and is a potent inhibitor of the enzyme, carbonic anhydrase. MBSA is synthesized using a specific method that involves several steps, and it has been found to have numerous applications in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate and its derivatives are involved in various synthetic and structural studies, illustrating the chemical's versatility in organic synthesis. For example, studies have described the production of phenylacetic acid derivatives from the culture mycelia of Curvularia lunata, showcasing the potential biological origins and transformations of related compounds (Varma et al., 2006). Another study focused on the cyclization reactions of related compounds, leading to the formation of 2-substituted anilides, highlighting the chemical's reactivity and potential for generating diverse molecular structures (Ukrainets et al., 2014).

Crystallography and Molecular Structure

The chemical's structural characteristics have been further explored through crystallography. One study detailed the single crystal X-ray structure of a related compound, providing insights into its molecular geometry and confirming its structural features through spectroscopic methods (Ramazani et al., 2011). This type of research is crucial for understanding the molecular basis of the chemical's reactivity and potential interactions in biological systems or synthetic applications.

Application in Medicinal Chemistry

Although direct studies on this compound were not found, research on structurally related compounds indicates the potential for medicinal chemistry applications. For instance, the synthesis and screening of novel N-(α-Bromoacyl)-α-amino esters, containing similar structural motifs, have been investigated for their biological activities, including cytotoxicity and antibacterial properties (Yancheva et al., 2015). This suggests the broader relevance of such compounds in drug development and the exploration of their therapeutic potential.

Environmental and Synthetic Chemistry

Research into environmentally benign synthesis methods has also been noted, where derivatives of the chemical have been synthesized using methods that reduce environmental impact. This highlights the importance of such compounds in developing sustainable chemical synthesis protocols (Pandit et al., 2016).

properties

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5S/c1-25-17(22)16(12-5-3-2-4-6-12)20-15(21)11-19-26(23,24)14-9-7-13(18)8-10-14/h2-10,16,19H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAGFGFLWFXCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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